3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a thioxo group at position 2. The compound is substituted at position 3 with a 3-bromophenyl group and at position 5 with a (4-chlorophenyl)methylene moiety. Rhodanine derivatives are widely studied for their biological activities, including photosynthesis inhibition, antimicrobial properties, and cytotoxicity . The presence of halogen atoms (Br and Cl) enhances lipophilicity, which is critical for membrane permeability and target binding .
Properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS2/c17-11-2-1-3-13(9-11)19-15(20)14(22-16(19)21)8-10-4-6-12(18)7-5-10/h1-9H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOYXHAVRPBAF-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-bromobenzaldehyde with 4-chlorobenzylidene thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Activity:
Thiazolidinone derivatives are noted for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and melanoma (B16-F10) cells. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance biological activity. For example, the introduction of halogen substituents has been shown to increase potency .
Antimicrobial Properties:
In addition to anticancer activity, thiazolidinones have demonstrated antimicrobial effects. Studies have reported that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting cellular processes in pathogens.
Case Studies
-
Anticancer Efficacy:
A study by Venepally et al. (2018) evaluated the anticancer activity of various thiazolidinone derivatives against multiple cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties . -
Antimicrobial Activity:
Research conducted by Foroughifar et al. (2023) explored the antimicrobial efficacy of thiazolidinone derivatives against common bacterial strains. The findings revealed that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their unsubstituted counterparts .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
The substitution pattern of halogens significantly influences biological activity. Key comparisons include:
- Halogen Position : The target compound’s 3-bromophenyl group introduces steric and electronic effects distinct from para-substituted analogues. Para-substituted halogens (e.g., 4-Cl or 4-Br) enhance planarity and optimize interactions with hydrophobic pockets in biological targets . Meta-substitution (3-Br) may reduce binding efficiency in some cases but improve selectivity.
Compounds with Heterocyclic or Bulky Substituents
- Biological Activity : Bulky substituents (e.g., adamantyl) improve cytotoxicity but may reduce solubility. The target compound’s simpler halogenated structure balances lipophilicity and synthetic accessibility.
- Crystallography : Compounds like (5Z)-5-(2-methylbenzylidene)-3-phenyl-... (I) exhibit defined hydrogen-bonding networks, which stabilize crystal structures . The target compound’s bromo and chloro groups likely favor similar intermolecular interactions.
Biological Activity
3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is . The compound features a thiazolidinone core, which is known for its versatility in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 373.68 g/mol |
| CAS Number | 40747-64-6 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analyses suggest that the presence of halogen substituents on the phenyl rings enhances cytotoxicity against various cancer cell lines.
- Case Study : A derivative with a similar structure demonstrated an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been explored extensively. In a study evaluating several thiazolidinones, it was found that compounds exhibited moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) |
|---|---|
| 4a | 100 |
| 4e | 200 |
These findings suggest that modifications to the thiazolidinone scaffold can lead to improved antimicrobial efficacy .
Anti-inflammatory and Analgesic Effects
Thiazolidinones have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, certain analogs have shown significant analgesic activity in animal models, suggesting potential therapeutic applications in pain management .
The biological activity of 3-(3-Bromophenyl)-5-[(4-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : Targeting enzymes involved in inflammation and microbial metabolism.
- Cell Cycle Arrest : Preventing cell division in rapidly proliferating cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
